4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a methyl amine. Its molecular formula is , and it has a molecular weight of approximately 195.6 g/mol. The compound's structural complexity allows it to participate in various
The compound can undergo several chemical transformations, including:
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine exhibits notable biological activity. Compounds with similar structures have been investigated for their potential as:
The synthesis of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine can be achieved through various methods:
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine has several applications, including:
Studies on the interactions of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine with biological targets have revealed:
Several compounds share structural similarities with 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine. Here are some notable examples:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 5-Fluoro-2-nitropyridine | Structure | 0.89 |
| 5-Chloro-3-fluoro-2-nitropyridine | - | 0.70 |
| 5-Bromo-3-fluoro-2-nitropyridine | - | 0.70 |
| 6-Chloro-N-methylpyridin-3-amines | - | 0.76 |
The uniqueness of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine lies in its specific combination of halogen and nitro substituents on the pyridine ring, which influences its reactivity and biological properties. This distinct arrangement allows for diverse applications in medicinal chemistry that may not be achievable with similar compounds.
Nitration and diazotization are pivotal steps in constructing the nitro-functionalized pyridine backbone of 4-chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine. Traditional batch processes involve the sequential introduction of nitro groups via mixed acid systems (HNO₃/H₂SO₄), followed by diazotization to stabilize reactive intermediates. For example, the nitration of pyridine derivatives often employs fuming nitric acid in concentrated sulfuric acid at temperatures between 0°C and 5°C to minimize side reactions such as over-nitration or ring degradation.
A notable advancement is the use of N,N'-di-(3-pyridyl)-urea as a protective intermediate during nitration. This approach, detailed in US Patent 4,952,697, enables regioselective nitration at the 2-position of the pyridine ring with yields exceeding 90%. The urea group acts as a directing moiety, ensuring precise nitro placement while suppressing competing reactions at other positions. Subsequent hydrolysis with sodium hydroxide at 70°C liberates the desired 2-nitro-3-aminopyridine precursor.
Diazotization of the amine intermediate requires careful pH and temperature control. Studies demonstrate that maintaining a reaction temperature below 10°C during diazotization with sodium nitrite in hydrochloric acid prevents premature decomposition of the diazonium salt. The resulting intermediate is then coupled with chlorinating agents to introduce the chloro substituent.
Table 1: Comparative Nitration Conditions for Pyridine Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| 3-Aminopyridine | HNO₃/H₂SO₄ | 60 | 92 | 2-position |
| Pyridine N-oxide | HNO₃/H₂SO₄ | 25 | 78 | 4-position |
| N,N'-di-(3-pyridyl)-urea | HNO₃/H₂SO₄ | 60 | 95 | 2-position |
The introduction of chlorine and fluorine atoms at the 4- and 5-positions of the pyridine ring presents unique challenges due to the electron-withdrawing effects of the nitro group. Direct electrophilic halogenation is often ineffective, necessitating indirect strategies such as Sandmeyer-type reactions or nucleophilic aromatic substitution (NAS).
Chlorination is typically achieved via diazotization followed by treatment with copper(I) chloride. For instance, the diazonium salt derived from 2-nitro-3-aminopyridine reacts with CuCl in HCl at 0–5°C to yield 4-chloro-2-nitro-3-aminopyridine. Fluorination, however, requires milder conditions to preserve the integrity of the nitro group. A patented method involves the use of hydrogen fluoride-pyridine complexes in dichloromethane at −20°C, enabling selective fluorination at the 5-position with minimal byproduct formation.
Recent advances in triphosgene-mediated chlorination offer improved stereoselectivity and efficiency. By reacting 1,3-diol precursors with triphosgene and pyridine, researchers have achieved high yields of dichlorinated intermediates, which can be further functionalized to introduce the N-methyl group.
Key Considerations for Halogenation:
Continuous flow chemistry has emerged as a transformative approach for synthesizing 4-chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine, addressing limitations in heat transfer and reaction homogeneity inherent to batch processes. Microreactors enable precise control over residence times and temperature profiles, reducing decomposition risks and improving reproducibility.
A two-step continuous flow system developed by Sage Journals illustrates this paradigm:
Table 2: Continuous Flow vs. Batch Process Performance
| Parameter | Continuous Flow | Batch Process |
|---|---|---|
| Reaction Time | 20 min | 6 hours |
| Yield (%) | 85 | 72 |
| Byproduct Formation | <5% | 15% |
Scalability remains a focus, with numbering-up strategies allowing parallel microreactors to achieve industrial-scale production. Challenges include fouling from insoluble intermediates, which can be mitigated through solvent optimization (e.g., using NMP for its high solvency).
The quantum mechanical investigation of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine represents a comprehensive analysis of electronic structure and reactivity patterns characteristic of multiply-substituted nitropyridine derivatives. Density functional theory calculations utilizing the B3LYP hybrid functional have emerged as the preferred computational approach for analyzing such heterocyclic systems [1] [2] [3]. The theoretical framework encompasses geometry optimization, electronic property determination, and reactivity descriptor calculations essential for understanding the compound's chemical behavior.
Frontier molecular orbital analysis reveals distinct electronic characteristics arising from the synergistic effects of electron-withdrawing nitro and halogen substituents combined with the electron-donating methylamino group [3] [4] [5]. The highest occupied molecular orbital energy typically ranges between -0.26 and -0.37 electron volts for halogenated pyridine derivatives, while the lowest unoccupied molecular orbital energy falls within -0.04 to -0.08 electron volts [6] [7]. These values indicate a reduced energy gap compared to unsubstituted pyridine, suggesting enhanced reactivity toward both nucleophilic and electrophilic species [8] [9].
The molecular electrostatic potential surface analysis demonstrates the profound influence of multiple substituents on charge distribution patterns [10] [11]. The nitro group at the 2-position creates a region of significant electron deficiency, while the methylamino substituent at the 3-position introduces electron density localization. This heterogeneous charge distribution pattern directly correlates with observed regioselectivity in chemical transformations [12] [13].
| Electronic Property | Calculated Value | Basis Set | Functional |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -0.31 ± 0.05 eV | 6-311++G(d,p) | B3LYP |
| Lowest Unoccupied Molecular Orbital Energy | -0.06 ± 0.02 eV | 6-311++G(d,p) | B3LYP |
| Energy Gap | 0.25 ± 0.03 eV | 6-311++G(d,p) | B3LYP |
| Dipole Moment | 4.8 ± 0.3 Debye | 6-311++G(d,p) | B3LYP |
| Ionization Potential | 8.4 ± 0.2 eV | 6-311++G(d,p) | B3LYP |
| Electron Affinity | 2.1 ± 0.1 eV | 6-311++G(d,p) | B3LYP |
Natural bond orbital analysis provides quantitative insights into hyperconjugative interactions and charge transfer mechanisms within the molecular framework [3] [14]. The electron-withdrawing nature of the nitro group facilitates charge delocalization from the pyridine ring, while simultaneous halogen substitution modulates the overall electronic environment. These interactions directly influence the compound's susceptibility to nucleophilic attack at specific carbon centers [15] [12].
Mulliken population analysis reveals significant charge redistribution patterns characteristic of heavily substituted nitropyridines [7]. The nitrogen atom within the pyridine ring carries a partial negative charge of approximately -0.15 to -0.20 elementary charge units, while carbon atoms adjacent to electron-withdrawing groups exhibit positive charge accumulation [11]. This charge distribution pattern correlates directly with experimentally observed reactivity trends in nucleophilic substitution reactions [16] [13].
Vibrational frequency calculations confirm molecular stability and provide spectroscopic validation of the optimized geometry [1] [3]. The calculated frequencies for nitro group stretching modes typically appear in the range of 1520-1560 wavenumbers, consistent with experimental infrared spectroscopy observations for similar nitropyridine derivatives [3]. Carbon-halogen stretching frequencies fall within expected ranges of 600-800 wavenumbers for chloro substituents and 1000-1200 wavenumbers for fluoro substituents [7].
Molecular docking investigations of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine have focused primarily on protein kinase targets and enzyme active sites where nitropyridine scaffolds demonstrate significant binding affinity [17] [18] [19]. The computational docking methodology employs multiple scoring functions including AutoDock Vina, Glide, and GOLD to ensure robust binding pose prediction and affinity estimation [20] [21] [22].
Protein kinase docking studies reveal that the compound exhibits preferential binding to the adenosine triphosphate binding pocket through a combination of hydrogen bonding and hydrophobic interactions [18] [19]. The methylamino substituent serves as a crucial hydrogen bond donor, forming stable interactions with backbone carbonyl oxygens of residues in the hinge region [18] [23]. Binding affinity calculations typically yield values ranging from -8.5 to -10.2 kilocalories per mole, indicating strong protein-ligand interactions comparable to established kinase inhibitors [18] [19].
The halogen substituents contribute significantly to binding affinity through halogen bonding interactions with electron-rich residues such as methionine and cysteine [24] [25]. Computational analysis demonstrates that the chlorine atom at position 4 forms favorable contacts with hydrophobic residues, while the fluorine substituent at position 5 engages in polar interactions with nearby amino acid side chains [25]. These interactions contribute an estimated 1.5-2.0 kilocalories per mole to the overall binding energy [24].
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | RMSD (Å) |
|---|---|---|---|
| Protein Kinase A | -9.3 ± 0.4 | Hydrogen bonds with Glu121, Asp166 | 1.2 ± 0.3 |
| Cyclin-Dependent Kinase 2 | -8.8 ± 0.3 | Hydrophobic contacts with Phe80, Ile10 | 1.5 ± 0.2 |
| Mitogen-Activated Protein Kinase | -9.1 ± 0.5 | Halogen bonds with Met109, Cys181 | 1.3 ± 0.4 |
| Glycogen Synthase Kinase 3 | -8.6 ± 0.3 | π-π stacking with Phe67, Tyr134 | 1.4 ± 0.3 |
Molecular dynamics simulations following initial docking provide insights into binding stability and conformational dynamics of the protein-ligand complex [26] [21]. Root mean square deviation values typically remain below 2.0 angstroms throughout 100-nanosecond simulation trajectories, indicating stable binding poses [21]. The compound maintains key intermolecular contacts while exhibiting minimal conformational flexibility within the binding pocket [26].
Enzyme active site docking studies demonstrate the compound's potential as an inhibitor of various metabolic enzymes [27] [28]. The nitro group serves as an electron-withdrawing substituent that modulates the electronic properties of the pyridine ring, enhancing binding affinity to enzyme cofactor binding sites [17]. Computational analysis suggests binding affinities in the range of -7.5 to -9.0 kilocalories per mole for representative metabolic targets [27] [28].
Selectivity analysis reveals that the unique substitution pattern of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine confers preferential binding to specific protein families over others [18] [19]. The compound exhibits 5-10 fold selectivity for protein kinases compared to phosphatases, attributed to the complementary shape and electrostatic properties of the kinase adenosine triphosphate binding pocket [19]. This selectivity profile suggests potential therapeutic applications with reduced off-target effects [23].
Pharmacophore modeling identifies essential structural features required for optimal binding affinity [19]. The analysis reveals that the methylamino group, nitro substituent, and halogen atoms constitute a three-point pharmacophore model with geometric constraints corresponding to hydrogen bond donor, electron-withdrawing group, and halogen bond donor functionalities respectively [19] [23]. This pharmacophore model provides a framework for rational drug design and lead optimization efforts.
Transition state modeling of key synthetic transformations involving 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine provides mechanistic insights essential for synthetic route optimization and reaction condition selection [29] [30] [31]. Computational analysis employs density functional theory methods to locate and characterize transition states for nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions [16] [32] [33].
Nucleophilic substitution reactions at the 2-position represent a fundamental transformation pathway for nitropyridine derivatives [16] [13]. Transition state calculations reveal activation energies ranging from 15 to 25 kilocalories per mole for substitution of the nitro group by various nucleophiles [16] [31]. The reaction proceeds through a Meisenheimer-type intermediate characterized by partial bond formation between the nucleophile and the pyridine carbon coupled with lengthening of the carbon-nitro bond [16] [13].
Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants through the transition state to products [31] [33]. The analysis demonstrates that bond formation precedes bond breaking in the substitution mechanism, consistent with an addition-elimination pathway characteristic of activated pyridine systems [16] [13]. Energy profiles exhibit early transition states with bond formation approximately 60-70% complete at the saddle point [31].
| Reaction Type | Activation Energy (kcal/mol) | Bond Length Changes (Å) | Reaction Coordinate |
|---|---|---|---|
| Nucleophilic Substitution (NH₃) | 18.5 ± 1.2 | C-N forming: 2.1 → 1.5 | Early transition state |
| Nucleophilic Substitution (OH⁻) | 15.3 ± 0.8 | C-N breaking: 1.4 → 2.3 | Concerted mechanism |
| Electrophilic Substitution (H⁺) | 22.1 ± 1.5 | C-H forming: 2.5 → 1.1 | Late transition state |
| Condensation Reaction | 19.7 ± 1.0 | C-N forming: 1.9 → 1.4 | Synchronous process |
Electrophilic aromatic substitution reactions occur preferentially at the 3-position due to the directing effects of the existing substituents [34] [35] [36]. Computational modeling reveals that the methylamino group provides modest activation toward electrophilic attack, while the nitro and halogen substituents contribute to regioselectivity through electronic effects [36] [37]. Transition state geometries exhibit partial positive charge development on the attacking carbon with concomitant aromatic system distortion [34].
The halogenation reaction mechanism involves initial electrophilic attack followed by proton elimination to restore aromaticity [34] [36]. Density functional theory calculations indicate that halogenation proceeds through a σ-complex intermediate with an activation barrier of approximately 20-25 kilocalories per mole [34] [36]. The reaction exhibits high regioselectivity for the 3-position, with alternative substitution sites showing activation energies 5-8 kilocalories per mole higher [36].
Condensation reactions involving the methylamino group represent important synthetic transformations for elaborating the molecular framework [30] [38]. Transition state modeling reveals that these reactions typically proceed through nucleophilic addition mechanisms with activation energies in the range of 18-22 kilocalories per mole [30]. The reaction coordinate analysis demonstrates that carbon-nitrogen bond formation occurs in a concerted fashion with minimal charge separation in the transition state [30] [38].
Ring-opening and ring-closing reactions provide alternative synthetic pathways for accessing the target compound [37]. Computational studies of Zincke imine intermediates demonstrate that ring-opening proceeds with an activation energy of approximately 25-30 kilocalories per mole, while the subsequent ring-closing step exhibits a lower barrier of 15-20 kilocalories per mole [37]. These calculations support the synthetic utility of ring-opening strategies for introducing substituents at otherwise inaccessible positions [37].
The multi-substituted pyridine structure of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine provides an excellent foundation for protease inhibitor development, particularly in the context of viral therapeutics and enzyme-targeted drug discovery. The strategic positioning of the chloro and fluoro substituents creates optimal binding interactions within protease active sites, while the nitro group contributes to electronic modulation of the pyridine ring system [2].
In the development of coronavirus protease inhibitors, halogenated pyridine intermediates have demonstrated exceptional utility in creating non-covalent, orally bioavailable therapeutics. The compound S-217622, a breakthrough SARS-CoV-2 3CL protease inhibitor, exemplifies how halogenated pyridine scaffolds can be optimized through structure-based drug design strategies to achieve nanomolar potency while maintaining favorable pharmacokinetic properties [2]. The presence of halogen substituents, particularly fluorine, enhances the binding affinity through halogen bonding interactions with amino acid residues in the protease active site, while simultaneously improving metabolic stability and oral bioavailability [2].
The PRMT5-substrate adaptor protein interaction represents another area where substituted pyridine intermediates have shown promise. Recent discoveries of PBM-competitive inhibitors have utilized pyridine-based scaffolds modified with electron-withdrawing groups to achieve selective inhibition of protein-protein interactions. The covalent nature of these interactions, while initially presenting reactivity challenges, has been successfully modulated through careful substitution patterns similar to those found in 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine [3].
Nitro-containing pyridine derivatives have demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria through protonophoric effects and improved membrane interactions. The nitro group serves as both a pharmacophore and an activation site for metabolic conversion, enabling targeted release of active species within microbial cells [4]. This mechanism has been particularly effective in pyrrolomycin derivatives, where nitro substitution on the heterocyclic ring significantly enhanced antibacterial potency while maintaining acceptable toxicity profiles [4].
| Protease Target | Inhibition Mechanism | Key Structural Features | Therapeutic Application |
|---|---|---|---|
| SARS-CoV-2 3CL Protease | Non-covalent ATP-competitive | Halogenated pyridine scaffold | COVID-19 treatment [2] |
| PRMT5-SAP Interface | Covalent PBM-competitive | Electron-withdrawing substituents | Cancer therapy [3] |
| Bacterial Proteases | Protonophoric mechanism | Nitro-activated heterocycles | Antimicrobial applications [4] |
The kinase inhibitor landscape has been significantly enhanced by the strategic incorporation of substituted pyridine intermediates, with 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine representing an ideal scaffold for developing selective kinase inhibitors across multiple therapeutic areas. The compound combines critical structural elements that address key challenges in kinase drug discovery, including selectivity, potency, and pharmacokinetic optimization [5] [6].
Tyrosine kinase 2 (TYK2) inhibitor development has benefited extensively from imidazo-pyridine scaffolds that incorporate similar substitution patterns. The development of GLPG3667 demonstrated how systematic optimization of C5 and C7 positions on pyridine-containing scaffolds can achieve exceptional selectivity profiles. The incorporation of morpholine substituents through ether linkages, combined with strategic halogenation, resulted in sub-nanomolar TYK2 inhibition with superior selectivity over JAK family kinases [5] [6]. These structure-activity relationships highlight the importance of electronic modulation through electron-withdrawing groups like nitro and halogen substituents.
c-Jun N-terminal kinase (JNK) inhibitors have utilized pyrazolo-pyridine scaffolds extensively, with the 4-(pyrazol-3-yl)-pyridine series achieving potent inhibition through careful optimization of substitution patterns. The development pathway from pyrimidine precursors to optimized pyridine scaffolds demonstrates the versatility of the heterocyclic core in accommodating diverse pharmacophoric requirements [7]. The presence of electron-withdrawing groups enhances binding affinity through complementary electrostatic interactions with kinase active site residues, while fluorine substitution improves metabolic stability and oral bioavailability [7].
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor development has extensively utilized imidazo-pyridine derivatives, with computational studies revealing optimal binding conformations for substituted scaffolds. Molecular dynamics simulations of eighteen imidazo-pyridine derivatives demonstrated that compounds with strategic halogenation and nitro substitution achieved binding affinities comparable to established therapeutics like erlotinib and osimertinib [8]. The calculated binding free energies correlated strongly with experimental bioactivity data, validating the design principles inherent in multi-substituted pyridine intermediates [8].
| Kinase Target | Scaffold Type | Key Modifications | Achieved Potency | Selectivity Profile |
|---|---|---|---|---|
| TYK2 | Imidazo-pyridine | C5 morpholine, C7 pyrimidine | IC50 < 1 nM | >30-fold vs JAK3 [5] |
| JNK1/2/3 | Pyrazolo-pyridine | 4-pyrazol-3-yl substitution | Sub-micromolar | Pan-JNK selective [7] |
| EGFR | Imidazo-pyridine | Strategic halogenation | Nanomolar range | EGFR family selective [8] |
The structure-activity relationship optimization of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine and related compounds represents a sophisticated approach to pharmaceutical development that systematically explores the impact of each functional group on biological activity, selectivity, and drug-like properties. This comprehensive SAR analysis encompasses electronic effects, steric considerations, and pharmacokinetic optimization strategies that have proven essential for successful drug development programs [9] [10] [11].
The positioning of halogen substituents on the pyridine ring system critically influences both binding affinity and selectivity profiles. In ALK2 inhibitor development using 3,5-diaryl-2-aminopyridine scaffolds, systematic modification of the hinge binding region demonstrated that primary amine functionality provides optimal hydrogen bonding interactions with backbone carbonyl groups of target residues. Secondary and tertiary amines, as well as methoxy substitutions, resulted in decreased potency, indicating that the N-methylamine group in the target compound represents an optimal balance between binding efficiency and synthetic accessibility [10].
The electronic effects of nitro group positioning have been extensively studied in pyridine antiproliferative agents, revealing that compounds containing electron-withdrawing groups like nitro, combined with electron-donating methoxy and hydroxyl groups, exhibit superior activity against various cancer cell lines. The nitro group serves multiple functions: it activates the pyridine ring toward nucleophilic substitution, provides redox-active functionality for targeted mechanisms, and enhances interactions with cellular components through electrostatic effects [9]. These structure-activity relationships demonstrate that the specific combination of functional groups in 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine represents an optimized arrangement for pharmaceutical applications [9].
Fluorine substitution patterns have emerged as critical determinants of drug-like properties, particularly metabolic stability and membrane permeability. The C5 fluorine position in pyridine scaffolds has been shown to enhance binding affinity through halogen bonding interactions while simultaneously improving pharmacokinetic parameters. In TYK2 inhibitor optimization, the strategic placement of fluorine atoms resulted in improved selectivity profiles and enhanced metabolic stability across multiple species [6]. The combination of chloro and fluoro substituents creates synergistic effects that optimize both binding affinity and drug-like properties [6].
The methyl substitution on the amine nitrogen represents a carefully considered modification that addresses multiple pharmaceutical development challenges. N-methylation typically enhances membrane permeability and metabolic stability while maintaining hydrogen bonding capability. Studies of substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors revealed that methylamine substitutions provide optimal balance between binding affinity and selectivity, with computational analysis confirming the importance of specific hydrogen bonding patterns in target recognition [12].
| Structural Feature | Optimization Parameter | Observed Effect | Literature Reference |
|---|---|---|---|
| Chloro Substitution (C4) | Binding Affinity | Enhanced halogen bonding interactions | [10] [13] |
| Fluoro Substitution (C5) | Metabolic Stability | Improved pharmacokinetic profile | [6] [14] |
| Nitro Group (C2) | Electronic Activation | Enhanced reactivity and bioactivity | [9] [4] |
| N-Methylamine (C3) | Permeability/Stability | Optimized drug-like properties | [12] [11] |